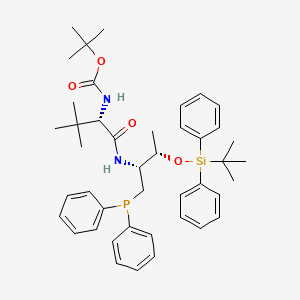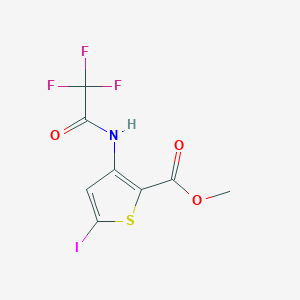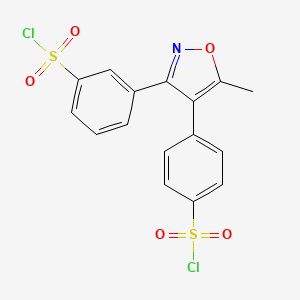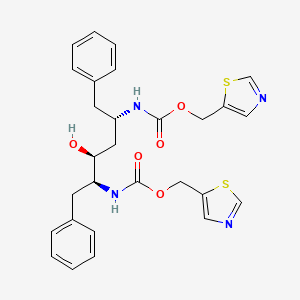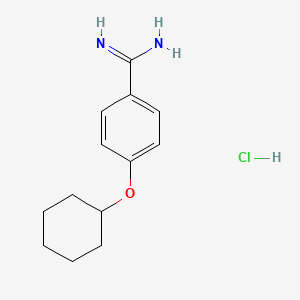
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride
Overview
Description
4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1221722-99-1 . It has a molecular weight of 254.76 . The IUPAC name for this compound is 4-(cyclohexyloxy)benzenecarboximidamide hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h6-9,11H,1-5H2,(H3,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 254.76 .Scientific Research Applications
Crystal Structure Analysis : Studies have explored the solid-state structures of related benzene-carboximidamide compounds. For instance, in compounds similar to 4-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride, strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds are observed, which link the molecules into chains, double chains, or sheets in the solid state (Boere et al., 2011).
Oxidative Degradation of Benzene : Research on the oxidative degradation of benzene in the troposphere, a process involving hydroxycyclohexadienyl radicals, can provide insights into the reactivity and environmental impact of benzene derivatives, including compounds like this compound (Olivella, Solé & Bofill, 2009).
Synthesis Methods : Methods for synthesizing compounds structurally related to this compound, such as 4-chlorobenzene-1-carboximidamide hydrochloride, using improved catalysis methods have been developed. These methods can offer insights into more efficient synthesis techniques for similar compounds (Yuan, 2008).
Construction of Entangled Frameworks : The construction of entangled frameworks using benzene derivatives, including structures with cyclohexane-like windows, has been explored. These frameworks have potential applications in materials science and molecular engineering (Li et al., 2012).
Biological Activity : The synthesis and biological activity of novel benzene-carboxamide derivatives, including their potential cytotoxic effects on cancer cell lines, have been studied. Such research can provide insights into the potential biomedical applications of related compounds (Kelly et al., 2007).
Polymerization Catalysts : The use of benzene-carboximidamide derivatives as ligands for metal complexes, which in turn can catalyze important chemical reactions such as the copolymerization of carbon dioxide and epoxides, has been investigated. This highlights potential applications in industrial chemistry and environmental technology (Walther et al., 2006).
Antioxidant Behavior : Studies on the antioxidant behavior of hydroquinones, related to benzene derivatives, have been conducted to understand their reactions with peroxyl radicals. Such studies are important for understanding the chemical properties of related compounds in biological and environmental contexts (Valgimigli et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-cyclohexyloxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h6-9,11H,1-5H2,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBBOVSAFNHJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)


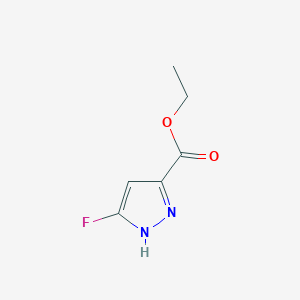
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
